

Application Notes and Protocols for Measuring Solar Cell Efficiency

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **HZ2**

Cat. No.: **B3119701**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Note on "**HZ2**" Solar Cells: The term "**HZ2** solar cell" does not correspond to a recognized standard classification in scientific literature. The following protocols describe universal and standardized methods for determining the efficiency of any photovoltaic cell, and are therefore fully applicable to novel or specifically designated cells which may be referred to as "**HZ2**".

Introduction to Solar Cell Efficiency Measurement

The primary metric for a solar cell's performance is its power conversion efficiency (PCE), which is the ratio of the electrical power produced by the cell to the power of the incident sunlight.^{[1][2]} Accurate and reproducible measurement of efficiency is crucial for comparing different solar cell technologies and for tracking progress in the field.^[3] To ensure fair comparisons, measurements are conducted under a set of globally recognized Standard Test Conditions (STC).^{[4][5][6]}

Standard Test Conditions (STC)

STC provides a standardized reference for testing and comparing solar cells. The conditions are as follows:

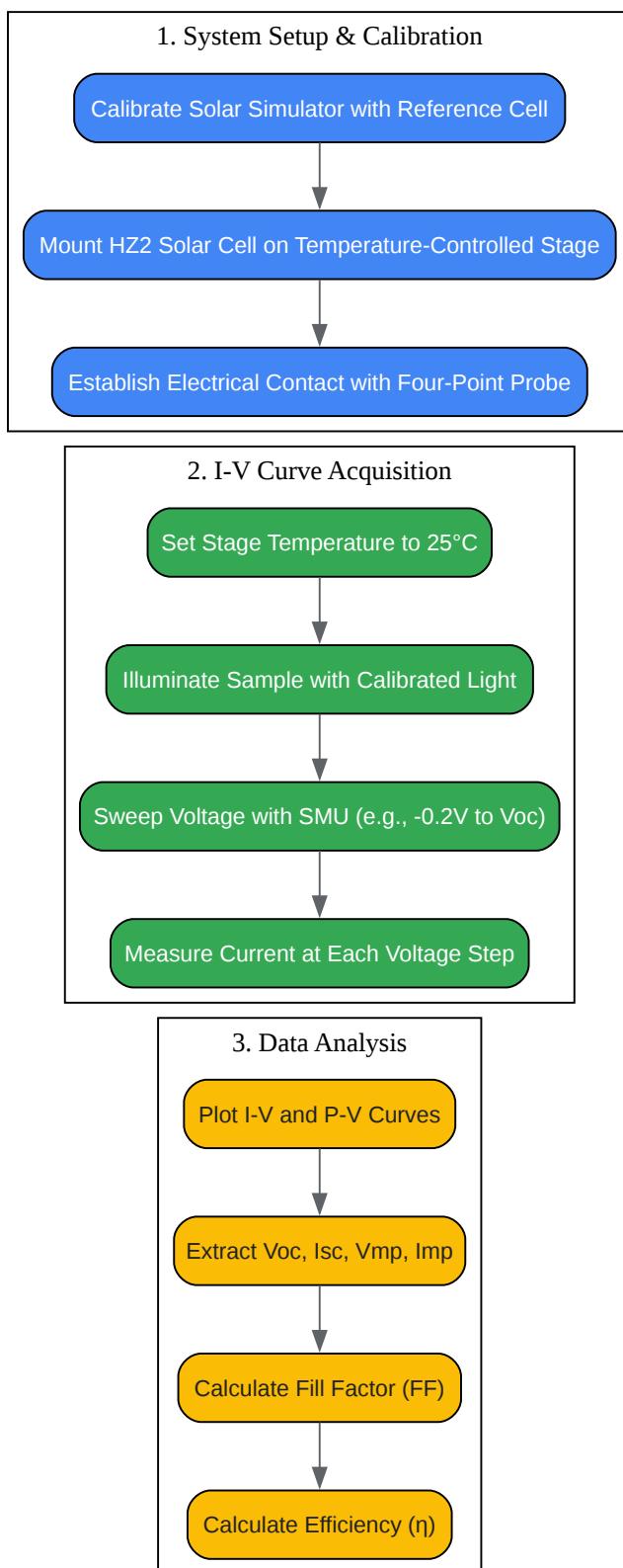
Parameter	Value
Irradiance	1000 W/m ²
Cell Temperature	25°C
Air Mass (AM)	1.5 Spectrum

- Irradiance: This represents the intensity of sunlight on a clear day.[1][4]
- Cell Temperature: Solar cell performance is temperature-dependent; a standard temperature is therefore necessary for consistent measurements.[1][5]
- Air Mass 1.5 (AM1.5) Spectrum: This defines the spectral distribution of the incident light, simulating the sunlight that has passed through 1.5 times the thickness of the Earth's atmosphere.[1][3]

Key Performance Parameters

The efficiency of a solar cell is determined by analyzing its current-voltage (I-V) characteristics under illumination.[7][8] The key parameters derived from an I-V curve are:

Parameter	Symbol	Description
Open-Circuit Voltage	V_{oc}	The maximum voltage a solar cell can produce when no current is flowing.[1][5]
Short-Circuit Current	I_{sc}	The maximum current a solar cell can produce when the voltage across it is zero.[1][5]
Maximum Power Point	P_{max}	The point on the I-V curve where the product of voltage and current is at its maximum. [8]
Voltage at Maximum Power	V_{mp}	The voltage at which the maximum power is produced. [1]
Current at Maximum Power	I_{mp}	The current at which the maximum power is produced. [1]
Fill Factor	FF	A measure of the "squareness" of the I-V curve, indicating the quality of the solar cell.[9][10]
Efficiency	η (eta)	The ratio of the maximum power output to the incident light power.[2][10]


Experimental Protocol: Current-Voltage (I-V) Measurement

This protocol outlines the steps to measure the I-V characteristics of a solar cell and determine its efficiency.

Equipment

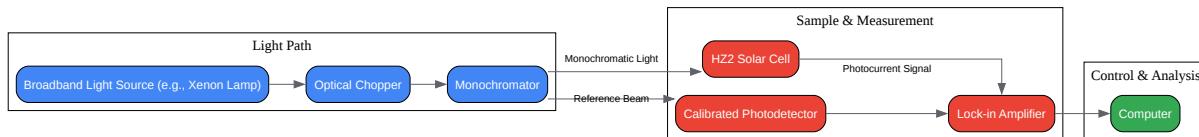
- Solar Simulator: A light source that mimics the AM1.5 solar spectrum and provides a uniform irradiance of 1000 W/m².[\[2\]](#)
- Reference Solar Cell: A calibrated solar cell with a known short-circuit current under STC, used to set the light intensity of the solar simulator.
- Source Measure Unit (SMU): An instrument that can apply a voltage sweep and measure the resulting current with high precision.[\[11\]](#)[\[12\]](#)
- Four-Point Probe Station: To make electrical contact with the solar cell, minimizing the effects of contact resistance.[\[3\]](#)
- Temperature-Controlled Stage: To maintain the solar cell at a constant temperature of 25°C.[\[1\]](#)
- Data Acquisition System: Software to control the SMU and record the I-V data.

Experimental Workflow

[Click to download full resolution via product page](#)**Caption:** Workflow for I-V Measurement and Efficiency Calculation.

Detailed Protocol

- Solar Simulator Calibration:
 - Place the calibrated reference cell on the sample stage.
 - Illuminate the reference cell with the solar simulator.
 - Adjust the lamp intensity until the measured short-circuit current of the reference cell matches its calibrated value.[\[3\]](#)
- Sample Preparation and Mounting:
 - Carefully clean the surface of the **HZ2** solar cell to remove any contaminants.
 - Mount the **HZ2** solar cell onto the temperature-controlled stage.[\[1\]](#)
 - Ensure good thermal contact between the cell and the stage.
- Electrical Connection:
 - Position the four-point probes to make contact with the appropriate electrodes on the solar cell. Two probes supply the voltage, and the other two measure the current, which minimizes measurement errors due to contact resistance.[\[3\]](#)
- I-V Measurement:
 - Set the temperature of the stage to 25°C and allow it to stabilize.[\[5\]](#)
 - Illuminate the **HZ2** solar cell with the calibrated 1000 W/m² light from the solar simulator.
 - Use the SMU to apply a voltage sweep across the cell. A typical sweep range is from a small reverse bias (e.g., -0.2 V) to slightly above the expected Voc.[\[8\]](#)
 - At each voltage step, measure the corresponding current flowing through the cell.[\[8\]](#)
 - Record the voltage and current data pairs.
- Data Analysis:


- Plot the measured current (I) as a function of the applied voltage (V) to obtain the I-V curve.[13]
- The short-circuit current (Isc) is the current at V = 0.
- The open-circuit voltage (Voc) is the voltage at I = 0.
- Calculate the power (P) at each point by multiplying voltage and current ($P = V * I$).
- Plot the P-V curve. The peak of this curve is the maximum power point (Pmax).[1] The corresponding voltage and current are Vmp and Imp.
- Calculate the Fill Factor (FF) using the following formula: $FF = (V_{mp} * I_{mp}) / (V_{oc} * I_{sc})$ [9][10]
- Calculate the efficiency (η) using the following formula, where A is the active area of the solar cell and Pin is the incident power (1000 W/m²): $\eta (\%) = (P_{max} / (Pin * A)) * 100$ [2]

Advanced Characterization: Quantum Efficiency (QE)

Quantum Efficiency (QE), also known as Incident Photon-to-Current Conversion Efficiency (IPCE), provides insight into how efficiently a solar cell converts photons of a specific wavelength into electrons.[14]

- External Quantum Efficiency (EQE): The ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy.[14]
- Internal Quantum Efficiency (IQE): The ratio of the number of charge carriers collected to the number of photons absorbed by the cell. IQE accounts for optical losses such as reflection. [15]

Experimental Setup for QE Measurement

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. blog.feniceenergy.com [blog.feniceenergy.com]
- 3. pveducation.org [pveducation.org]
- 4. blog.powerfilmsolar.com [blog.powerfilmsolar.com]
- 5. eepower.com [eepower.com]
- 6. youtube.com [youtube.com]
- 7. ossila.com [ossila.com]
- 8. IV Measurement Overview | Sciencetech Inc. [sciencetech-inc.com]
- 9. innovation.world [innovation.world]
- 10. youtube.com [youtube.com]
- 11. ossila.com [ossila.com]
- 12. tek.com [tek.com]
- 13. How to use an i-v curve tracer to determine the current voltage characteristics of a solar panel [testinstrumentsolutions.co.uk]

- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Solar Cell Efficiency]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3119701#techniques-for-measuring-hz2-solar-cell-efficiency\]](https://www.benchchem.com/product/b3119701#techniques-for-measuring-hz2-solar-cell-efficiency)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com